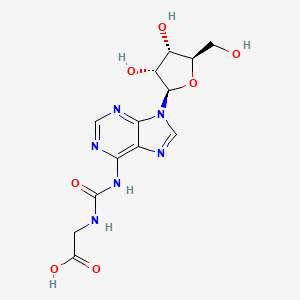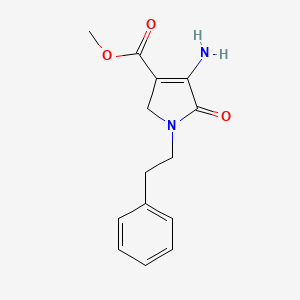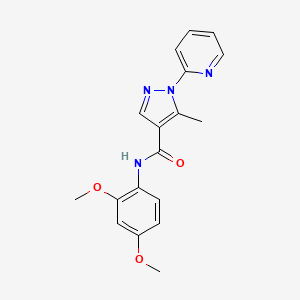
Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate is a complex organic compound known for its unique structure and properties. It is an ionizable cationic lipid, often used in the generation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vivo .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate involves multiple steps, starting from the preparation of the core nonadecanedioate structure. The process typically includes:
Esterification: The initial step involves the esterification of nonadecanedioic acid with 2-butyloctanol under acidic conditions to form the bis(2-butyloctyl) ester.
Amidation: The ester is then reacted with nonyl(3-(pyrrolidin-1-yl)propyl)amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbamoyl derivative.
Purification: The final product is purified using techniques such as column chromatography to achieve the desired purity level.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
化学反応の分析
Types of Reactions
Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
科学的研究の応用
Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate involves its ability to form lipid nanoparticles (LNPs) that encapsulate mRNA or siRNA. These LNPs facilitate the delivery of the encapsulated molecules into cells, where they can exert their effects. The compound’s ionizable cationic nature allows it to interact with cellular membranes, promoting endocytosis and subsequent release of the encapsulated molecules into the cytoplasm .
類似化合物との比較
Similar Compounds
Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate: Similar in structure but with an octyl group instead of a nonyl group.
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate: Contains a dimethylamino group instead of a pyrrolidinyl group.
Uniqueness
Bis(2-butyloctyl) 10-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced stability and efficiency in drug delivery applications. Its ability to activate the innate immune response also sets it apart from similar compounds .
特性
分子式 |
C60H116N2O5 |
|---|---|
分子量 |
945.6 g/mol |
IUPAC名 |
bis(2-butyloctyl) 10-[nonyl(3-pyrrolidin-1-ylpropyl)carbamoyl]nonadecanedioate |
InChI |
InChI=1S/C60H116N2O5/c1-6-11-16-19-24-29-36-51-62(52-39-50-61-48-37-38-49-61)60(65)57(44-32-25-20-22-27-34-46-58(63)66-53-55(40-14-9-4)42-30-17-12-7-2)45-33-26-21-23-28-35-47-59(64)67-54-56(41-15-10-5)43-31-18-13-8-3/h55-57H,6-54H2,1-5H3 |
InChIキー |
GVLMSNKULQEEOR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCN(CCCN1CCCC1)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13360681.png)


![4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13360703.png)
![N-(5-chloropyridin-2-yl)-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13360710.png)
![3-[(Ethylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360718.png)


![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360724.png)
![6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360726.png)



![4-hydroxy-5-methoxy-N-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B13360771.png)
